3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

Positional Isomerism Structure-Activity Relationship (SAR) Chemical Differentiation

Quinoxaline SAR programs face a critical risk: positional isomers such as 1-naphthyl vs. 2-naphthyl at the 3-position are not functionally interchangeable. Substituting one analog for another without empirical validation can nullify experimental outcomes. This compound delivers the exact 2-naphthyl substitution pattern required for reproducible DNA intercalation and enzyme inhibition studies. • Purity: ≥95% (standard commercial grade); 97%-98% options available for stringent assays • Key Applications: Antibacterial & oncology hit-to-lead; SAR probe for 3-position bulky aromatic effects; carboxylic acid handle for amide/ester derivatization • Supply: Research-use-only; ships ambient; available in mg-to-g quantities from global suppliers

Molecular Formula C19H12N2O2
Molecular Weight 300.3 g/mol
CAS No. 688801-18-5
Cat. No. B1367849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
CAS688801-18-5
Molecular FormulaC19H12N2O2
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4N=C3)C(=O)O
InChIInChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)21-17(11-20-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23)
InChIKeyXUITUTUPHAUUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Naphthalen-2-yl)quinoxaline-5-carboxylic Acid (CAS 688801-18-5): Core Structural and Physicochemical Specifications for Informed Procurement


3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid (CAS 688801-18-5) is a heterocyclic small molecule with the molecular formula C₁₉H₁₂N₂O₂ and a molecular weight of 300.31 g/mol . It is a member of the quinoxaline family, specifically a 5-carboxylic acid derivative substituted with a naphthalen-2-yl group at the 3-position. This specific substitution pattern is a key differentiator among its positional isomers . Commercially, it is typically offered at purities of 95% or 97% for research use .

Why 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic Acid Cannot Be Substituted with Other Quinoxaline Analogs in Specialized Research


Quinoxaline-5-carboxylic acid derivatives are not functionally interchangeable. Subtle modifications to the quinoxaline core, such as the position of the naphthalene substituent or the presence of a carboxylic acid group, can drastically alter biological activity and chemical reactivity. For instance, moving the naphthalene group from the 2-position to the 1-position creates a distinct positional isomer (CAS 904818-32-2) with different InChI Keys and, critically, distinct biological and physical properties . Similarly, unsubstituted quinoxaline-5-carboxylic acid (Qx28) acts as a potent otoprotectant via NF-κB pathway inhibition [1], whereas 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is noted for its potential antibacterial and anticancer mechanisms . This functional specificity means that substituting one analog for another without empirical validation risks nullifying an experiment's intended outcome and compromising data integrity.

Quantitative Differentiation of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic Acid Against Key Comparators


Positional Isomerism: 3-(Naphthalen-2-yl) vs. 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic Acid

The target compound is a positional isomer of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid (CAS 904818-32-2). While both share the same molecular formula and weight, their distinct InChI Keys (XUITUTUPHAUUMJ-UHFFFAOYSA-N vs. LWEHKOVISLXFMR-UHFFFAOYSA-N) confirm non-equivalent spatial arrangements . This difference is a primary driver for unique SAR and material properties, making them distinct chemical entities for any screening campaign .

Positional Isomerism Structure-Activity Relationship (SAR) Chemical Differentiation

Commercial Purity Specification: 97% Purity from a Qualified Supplier

Chemenu Inc. offers the compound at a certified purity of 97% (Catalog No. CM221431) . This is quantitatively higher than the 95% purity specification offered by other vendors such as AKSci and CymitQuimica for the same compound . This difference is critical for researchers requiring high starting material purity to minimize side reactions or off-target effects in sensitive assays.

Quality Control Purity Specification Procurement

Differentiated Biological Mechanism: Intercalation vs. NF-κB Inhibition in Parent Scaffold

The mechanism of action for 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is distinct from that of the unsubstituted parent scaffold, quinoxaline-5-carboxylic acid (Qx28). Qx28 provides robust otoprotection by blocking NF-κB canonical pathway activation, an effect quantified in zebrafish and mouse models [1]. In contrast, the naphthalene-substituted derivative is proposed to exert antibacterial and anticancer effects via DNA intercalation and bacterial enzyme inhibition . This indicates that the naphthyl substituent fundamentally redirects the compound's biological interactions, making it unsuitable for Qx28's established application.

Mechanism of Action Anticancer Research Antibacterial Research

Primary Application Scenarios for 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Quinoxaline Scaffolds

This compound is ideal for SAR investigations exploring the impact of bulky, aromatic substitution at the 3-position. Its unique 2-naphthyl group provides a specific spatial and electronic profile for comparison with other analogs (e.g., 1-naphthyl, phenyl, thienyl) . Procuring the 97% purity grade ensures that observed biological or chemical effects are attributable to the intended structure rather than impurities .

Medicinal Chemistry Hit-to-Lead Optimization for Antibacterial or Anticancer Agents

Given its proposed mechanisms of DNA intercalation and enzyme inhibition, this compound serves as a validated starting point for hit-to-lead campaigns in antibacterial and oncology research . Its differentiation from the parent Qx28 scaffold confirms it should be prioritized in these specific therapeutic areas rather than neuroprotective or otoprotective screens .

Synthetic Chemistry for Complex Heterocyclic Building Blocks

The carboxylic acid moiety at the 5-position provides a versatile functional handle for further derivatization (e.g., amide coupling, esterification). This allows the 3-(Naphthalen-2-yl)quinoxaline core to be incorporated into more complex molecular architectures, such as potential kinase inhibitors or fluorescent probes, where the specific substitution pattern is a key design element .

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